3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
Description
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPWUOBCYJSJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine with methylating agents can yield the desired compound. Industrial production methods often involve the use of catalysts and high-temperature conditions to optimize yield and purity .
Chemical Reactions Analysis
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Key Observations :
- Saturation vs. Aromaticity : The dihydro-pyrrole ring in 3,3-dimethyl derivatives reduces aromaticity, increasing conformational flexibility compared to fully aromatic analogs like 2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine.
Physicochemical Properties
Key Trends :
- Lipophilicity : Methyl and halogen substituents increase LogP, enhancing membrane permeability but reducing aqueous solubility.
- Stability : Dihydro structures may exhibit lower thermal stability compared to fully aromatic systems due to reduced conjugation.
Biological Activity
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activities, including structure-activity relationships, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is , and its structure can be represented as follows:
- SMILES : CC1(CNC2=C1C=CN=C2)C
- InChI : InChI=1S/C9H12N2/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5,11H,6H2,1-2H3
This compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities.
Antiproliferative Properties
Recent studies have highlighted the antiproliferative activity of pyrrolo[3,2-C]pyridine derivatives against various cancer cell lines. For instance, modifications to the pyrrolo[3,2-C]pyridine scaffold have led to compounds with significant inhibitory effects on tumor cell proliferation. One notable study reported a derivative with an IC50 value of against MPS1 (Monopolar Spindle 1) kinase in HCT116 human tumor xenograft models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,2-C]pyridine derivatives. Research indicates that substituents at specific positions on the pyrrole ring can enhance potency and selectivity for target enzymes. For example:
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| 1 | None | 0.12 | MPS1 |
| 2 | Trifluoroethyl | 0.025 | MPS1 |
| 3 | N-methyl | 0.05 | MPS1 |
These findings suggest that careful modification of the pyrrolo[3,2-C]pyridine scaffold can yield compounds with improved therapeutic profiles.
Antimicrobial Activity
Pyrrole-containing compounds have also been investigated for their antimicrobial properties. A series of derivatives showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as . This highlights the potential of pyrrolo[3,2-C]pyridine derivatives in treating infectious diseases.
Case Study 1: Anticancer Activity
In a study focusing on anticancer agents derived from pyrrolo[3,2-C]pyridine, researchers synthesized several derivatives and evaluated their antiproliferative effects on HeLa cells. The most potent compound demonstrated a significant reduction in cell viability at concentrations as low as , indicating strong potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the efficacy of various substituted pyrroles against Pseudomonas putida. The results indicated that certain modifications to the pyrrole ring significantly enhanced antimicrobial activity. One derivative achieved an MIC of , showcasing its potential as a lead compound for antibiotic development .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hexamine, H₂O, CH₃COOH, 120°C | 75–90% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C | 96% | |
| Hydrogenation | H₂, Raney Nickel, THF | 40–60% |
Basic: How is structural characterization performed for this compound?
Answer:
- ¹H/¹³C NMR : Proton environments are analyzed for diagnostic signals (e.g., NH protons at δ 11.62 ppm, aromatic protons at δ 8.79 ppm). ¹³C NMR confirms carbonyl groups (e.g., 163.46 ppm for amides) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.002 Å in related structures) .
Advanced: How can substituents be selectively introduced at the 5-position of the pyrrolopyridine core?
Answer:
- Halogenation : Bromination at the 5-position using Selectfluor® in acetonitrile/ethanol at 70°C (29% yield) .
- Cross-coupling : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd catalysis .
- Electrophilic substitution : Nitration with HNO₃/H₂SO₄ at 0°C, followed by reduction to amines .
Note : Steric effects from the 3,3-dimethyl group may require optimized conditions (e.g., elevated temperatures or excess reagents).
Advanced: How do researchers resolve contradictions in structure-activity relationship (SAR) studies for this scaffold?
Answer:
Contradictions in SAR often arise from variable substituent effects. Strategies include:
- Systematic substitution : Synthesizing analogs with incremental modifications (e.g., varying electron-donating/withdrawing groups at the 5-position) to isolate electronic/steric contributions .
- Computational modeling : Density functional theory (DFT) calculations predict binding affinities (e.g., interactions with kinase active sites) .
- Biological validation : Testing analogs in enzyme assays (e.g., tyrosine kinase inhibition) to correlate activity with structural features .
Example : Replacing 3-thienyl with 3,4-dimethoxyphenyl improved solubility but reduced target affinity, highlighting a trade-off between hydrophilicity and binding .
Advanced: What analytical methods are recommended for assessing the stability of 3,3-dimethyl derivatives under physiological conditions?
Answer:
- HPLC-MS : Monitors degradation products in simulated biological fluids (e.g., pH 7.4 buffer at 37°C) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for related compounds) .
- NMR kinetics : Tracks proton exchange rates in D₂O to assess hydrolytic susceptibility of labile groups (e.g., amides) .
Critical Consideration : The 3,3-dimethyl group enhances steric protection against enzymatic degradation but may reduce solubility .
Advanced: How are computational methods applied to optimize the synthesis of this compound?
Answer:
- Retrosynthetic analysis : Tools like Synthia™ identify feasible routes (e.g., prioritizing Pd-catalyzed couplings over nucleophilic substitutions) .
- Reaction yield prediction : Machine learning models (e.g., Bayesian optimization) screen solvent/base combinations for cross-coupling reactions .
- Transition-state modeling : DFT calculations optimize catalytic cycles (e.g., Pd-mediated C–N bond formation) to reduce side reactions .
Case Study : Computational screening predicted a 22% yield improvement for a trifluoroborate coupling agent over boronic acids in analogous syntheses .
Basic: What purification techniques are effective for isolating 3,3-dimethyl-pyrrolopyridine derivatives?
Answer:
- Flash chromatography : Silica gel columns with gradient elution (e.g., DCM/MeOH from 98:2 to 90:10) resolve polar byproducts .
- Recrystallization : Ethanol/water mixtures purify crystalline intermediates (e.g., 95% purity for nicotinamide derivatives) .
- Size-exclusion chromatography : Separates high-molecular-weight impurities (e.g., Pd catalysts) .
Advanced: How do researchers address the rapid decomposition of intermediates like 3-amino-pyrrolopyridines?
Answer:
- In situ derivatization : Immediate acylation of 3-amino intermediates with nicotinoyl chloride prevents decomposition .
- Low-temperature handling : Reactions conducted at 0°C under inert atmospheres stabilize sensitive amines .
- Protective group strategies : Boc-protection of amines enhances stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
